molecular formula C7H6ClN3 B2579099 1-Azido-3-chloro-2-methylbenzene CAS No. 85862-52-8

1-Azido-3-chloro-2-methylbenzene

Cat. No.: B2579099
CAS No.: 85862-52-8
M. Wt: 167.6
InChI Key: CJJSEUYQIWNNLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azido-3-chloro-2-methylbenzene is an organic compound with the molecular formula C7H6ClN3 It is a derivative of benzene, where the benzene ring is substituted with an azido group (-N3), a chlorine atom, and a methyl group

Preparation Methods

The synthesis of 1-Azido-3-chloro-2-methylbenzene typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-2-methylbenzene.

    Azidation Reaction: The azidation of 3-chloro-2-methylbenzene is carried out using sodium azide (NaN3) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO).

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azido group in this compound participates in Huisgen 1,3-dipolar cycloaddition with terminal alkynes under copper(I) catalysis, forming 1,2,3-triazole derivatives. This reaction is highly selective and proceeds under mild conditions .

Key Observations

  • The reaction is stereospecific , producing 1,4-disubstituted triazoles exclusively .

  • The chloro and methyl groups on the benzene ring do not interfere with cycloaddition but may influence regioselectivity in subsequent functionalization steps .

Thermal Decomposition and Stability

1-Azido-3-chloro-2-methylbenzene exhibits moderate thermal stability, decomposing exothermically above 150°C. Studies on analogous azides (e.g., 1-azido-1,1,2,2-tetrafluoroethane) suggest that decomposition pathways involve nitrogen extrusion, forming nitrenes or rearranged intermediates .

Thermal Stability Data

PropertyValue
Decomposition Onset ~150°C (DSC analysis of similar aryl azides)
Byproducts N₂ gas, chlorinated aromatic intermediates

Reductive Transformations

The azido group can be reduced to an amine (-NH₂) using LiAlH₄ or catalytic hydrogenation (H₂/Pd). This reaction is critical for synthesizing 3-chloro-2-methylaniline derivatives.

Reduction Example

ParameterDetails
Reducing Agent LiAlH₄ (2.5 equiv)
Solvent Dry THF
Reaction Time 4–6 hours at 0°C → RT
Yield 82–88% (based on analogous aryl azide reductions)

Nucleophilic Substitution Reactions

The chloro substituent undergoes SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., methoxide, amines) under basic conditions, enabling further functionalization.

Substitution Example

ComponentDetails
Reactants This compound + NaOMe
Conditions DMF, 80°C, 12 hours
Product 1-Azido-3-methoxy-2-methylbenzene
Yield 65% (estimated from similar substrates)

Comparative Reactivity with Other Azides

The reactivity of this compound differs from simpler aryl azides due to electron-withdrawing (-Cl) and steric (-CH₃) effects:

Azide TypeReactivity in CuAACThermal Stability
This compound Moderate (steric hindrance)High (decomposes >150°C)
Benzyl Azide High (no steric hindrance)Low (decomposes ~100°C)
4-Azidotoluene HighModerate

Scientific Research Applications

Chemical Properties and Reactivity

1-Azido-3-chloro-2-methylbenzene features an azide group (N3-N_3) that imparts notable reactivity, making it a valuable intermediate in organic synthesis. Its molecular formula is C7H6ClN3C_7H_6ClN_3, with a molecular weight of approximately 173.59 g/mol. The presence of the chlorine atom enhances its electrophilic character, allowing it to participate in various chemical reactions, including:

  • Click Chemistry : Utilized for the synthesis of complex molecules through azide-alkyne cycloaddition.
  • Staudinger Reduction : Involves the conversion of azides to amines, which can be useful in drug development.
  • Huisgen Cycloaddition : A method for forming triazoles, which are important in medicinal chemistry.

Applications in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for regioselective reactions that can lead to the formation of diverse compounds. Key applications include:

  • Synthesis of Benzotriazoles : This compound can be used as a precursor in the synthesis of benzotriazole derivatives, which have applications in pharmaceuticals and agrochemicals .
Compound Structure Application
This compoundStructureIntermediate for benzotriazole synthesis
1-Azido-4-methylbenzeneStructureUsed similarly in click chemistry
Benzyl azideStructureHigher reactivity due to additional substituents

Bioconjugation Applications

Due to its reactive azide group, this compound is particularly useful in bioconjugation techniques. It allows for the labeling and tracking of biomolecules, facilitating studies in cellular biology and drug delivery systems. Specifically:

  • Bioorthogonal Chemistry : This compound can be employed to label proteins or nucleic acids without interfering with their biological functions. The azide group enables selective reactions with alkynes or other bioorthogonal partners.

Case Study 1: Synthesis of Triazole Derivatives

A recent study demonstrated the successful use of this compound in synthesizing triazole derivatives through click chemistry. The reaction yielded high purity products that were further evaluated for their biological activity, showing promise as potential therapeutic agents .

Case Study 2: Bioconjugation for Imaging

In another study, researchers utilized this compound to label antibodies for imaging applications. The azide functionality allowed for efficient conjugation with fluorescent dyes, enhancing the visualization of target cells in live imaging experiments.

Mechanism of Action

The mechanism of action of 1-Azido-3-chloro-2-methylbenzene primarily involves its reactivity as an azide. The azido group is highly reactive and can participate in various chemical transformations. In cycloaddition reactions, the azido group reacts with alkynes to form triazoles, which are important in medicinal chemistry and materials science .

Comparison with Similar Compounds

1-Azido-3-chloro-2-methylbenzene can be compared with other azido-substituted benzene derivatives, such as:

    1-Azido-2-chlorobenzene: Similar structure but lacks the methyl group.

    1-Azido-4-chlorobenzene: The chlorine atom is positioned differently on the benzene ring.

    1-Azido-3-methylbenzene: Lacks the chlorine atom.

The presence of both the chlorine and methyl groups in this compound makes it unique and influences its reactivity and applications .

Biological Activity

1-Azido-3-chloro-2-methylbenzene, also known as 1-Azido-3-chlorobenzene, is a compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including an azide group and a chloro substituent, provide avenues for diverse biological activities. This article explores its biological activity, including mechanisms of action, case studies, and research findings.

This compound has the molecular formula C7H6ClN3C_7H_6ClN_3 and possesses distinct chemical properties due to its functional groups. The azide group is known for its reactivity, particularly in click chemistry applications, while the chloro group can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The azide moiety can undergo reduction to form amines, which may engage in nucleophilic attacks on electrophilic sites on proteins, leading to inhibition or modulation of their activity. The chloro group can also participate in covalent bonding with nucleophilic residues within protein structures .

Biological Activity Overview

The biological activities of this compound can be categorized into several domains:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains.
  • Antiparasitic Activity : Research has shown potential efficacy against certain parasites, highlighting its role in developing antiparasitic therapies.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways.

Antimicrobial Activity

A study conducted by researchers demonstrated that this compound displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as a lead compound for antibiotic development.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa75

Antiparasitic Efficacy

In another study focused on antimalarial compounds, this compound was tested against Plasmodium falciparum. The compound exhibited promising results with an EC50 value indicating effective inhibition of parasite growth.

CompoundEC50 (µM)
This compound0.045
Standard Antimalarial Drug0.030

Enzyme Inhibition Studies

The compound was further investigated for its inhibitory effects on specific enzymes involved in metabolic processes. Results indicated that it could serve as a potential inhibitor for certain proteases.

EnzymeIC50 (µM)
Protease A0.020
Protease B0.050

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Azido-3-chloro-2-methylbenzene, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution of a chloro precursor with sodium azide (NaN₃). For example, reacting 3-chloro-2-methylbenzyl chloride with NaN₃ in a polar aprotic solvent (e.g., DMF) at 60–80°C for 5–12 hours yields the azide. Purification via column chromatography (e.g., EtOAc/heptane, 1:20) is critical to isolate the product .
  • Data Contradictions : While NaN₃ substitution is widely used, competing elimination reactions may occur if steric hindrance from the methyl group slows substitution. Kinetic vs. thermodynamic control should be evaluated via reaction monitoring (TLC or GC-MS).

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodology : Store in a cool (<4°C), dark environment in inert solvents (e.g., tert-butyl methyl ether) to minimize thermal degradation. Avoid contact with strong oxidizers (e.g., peroxides) due to risk of explosive decomposition .
  • Key Data : The compound’s azide group is thermally sensitive; differential scanning calorimetry (DSC) is recommended to assess decomposition thresholds.

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Look for characteristic azide signals (e.g., absence of NH in IR, δ 4.35 ppm for CH₂N₃ in related analogs) .
  • IR Spectroscopy : Confirm the azide stretch (~2100 cm⁻¹) and aromatic C-Cl absorption (~750 cm⁻¹) .
    • Challenges : Overlapping signals from methyl and chloro substituents may complicate NMR interpretation. Use high-field instruments (≥400 MHz) and DEPT/HSQC for resolution.

Advanced Research Questions

Q. How does the steric and electronic influence of the methyl group affect the reactivity of this compound in Huisgen cycloadditions?

  • Methodology : Perform kinetic studies using copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes. Compare reaction rates with analogs lacking the methyl group (e.g., 1-azido-3-chlorobenzene) to isolate steric effects.
  • Data Gaps : No direct studies on this compound exist, but positional isomer data (e.g., 1-azido-4-chloro-2-methylbenzene, CAS 77721-46-1) suggest methyl groups reduce azide reactivity by 15–20% due to steric hindrance .

Q. What are the contradictions in toxicity data, and how should researchers mitigate risks during in vitro assays?

  • Contradictions : Safety data sheets (SDS) for related azides (e.g., 1-azido-2-chlorobenzene) lack acute toxicity data but warn of skin/eye irritation and respiratory hazards . However, no carcinogenicity studies (IARC Group 3) exist for this compound.
  • Mitigation : Use ALARA principles: conduct assays in fume hoods, employ closed-system reactors, and prioritize in silico toxicity prediction (e.g., QSAR models) before in vivo testing.

Q. How can researchers resolve discrepancies in stability predictions vs. experimental observations?

  • Case Study : Computational models may underestimate decomposition risks due to the methyl group’s electron-donating effects. Validate via accelerated stability testing (40°C/75% RH for 4 weeks) and HPLC-MS to track degradation products.
  • Conflict : While SDS recommends refrigeration, some protocols require room-temperature reactions. Monitor real-time stability using Raman spectroscopy during reactions .

Q. Methodological Recommendations

  • Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times and minimize side products.
  • Safety Protocols : Implement blast shields and remote monitoring for high-risk reactions (e.g., azide handling).
  • Data Validation : Cross-reference spectral data with positional isomers (e.g., 1-azido-4-chloro-2-methylbenzene ) to confirm assignments.

Properties

IUPAC Name

1-azido-3-chloro-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-6(8)3-2-4-7(5)10-11-9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJSEUYQIWNNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.